molecular formula C6H8BrN3O2 B14110482 2-Bromo-1-isopropyl-4-nitro-1H-imidazole

2-Bromo-1-isopropyl-4-nitro-1H-imidazole

Cat. No.: B14110482
M. Wt: 234.05 g/mol
InChI Key: URJUFHFSBFWVHD-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 2-position, an isopropyl group at the 1-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole followed by selective substitution reactions. One common method involves the dibromination of 4-nitroimidazole, followed by selective debromination using reductive deiodination strategies . The reaction conditions are generally mild and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through a cost-effective and scalable synthesis method. The process involves the selection of appropriate starting materials and reagents to ensure high yield and purity. The use of non-proton solvents and specific bromination agents helps in achieving the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

    Reduction: Formation of 2-bromo-1-isopropyl-4-amino-1H-imidazole.

    Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-isopropyl-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-imidazole
  • 2-Bromo-4-nitro-1H-imidazole
  • 1-Isopropyl-4-nitro-1H-imidazole

Uniqueness

The presence of both a bromine atom and a nitro group makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-bromo-4-nitro-1-propan-2-ylimidazole

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)8-6(9)7/h3-4H,1-2H3

InChI Key

URJUFHFSBFWVHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1Br)[N+](=O)[O-]

Origin of Product

United States

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